molecular formula C25H23ClN4OS B4067002 2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dimethylphenyl)acetamide

2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B4067002
M. Wt: 463.0 g/mol
InChI Key: REHXPKKGTVXKBB-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the triazole ring might participate in nucleophilic substitution reactions, while the acetamide group could potentially undergo hydrolysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the various functional groups. For example, the presence of the polar acetamide group could potentially make the compound soluble in polar solvents .

Scientific Research Applications

Synthesis and Biological Activities

Research on similar triazole compounds containing thioamide groups has shown their potential antifungal and plant growth-regulating activities. These compounds are synthesized through several step reactions involving substituted acetophenone, triazole, and phenyl isothiocyanate, with their structures confirmed by single-crystal X-ray diffraction analysis and showing significant biological activities in preliminary tests (Fa-Qian Liu et al., 2005).

Potential Pesticide Applications

N-derivatives of related compounds have been characterized by X-ray powder diffraction and are considered potential pesticides. These compounds' structural data provide a foundation for exploring more efficient and environmentally friendly pesticide options (E. Olszewska et al., 2011).

Antitumor Activities

The synthesis of derivatives bearing different heterocyclic rings based on similar structures has been explored for their potential antitumor activities. Some of these compounds have shown considerable activity against various cancer cell lines, highlighting the compound's role in developing new anticancer agents (L. Yurttaş et al., 2015).

Antioxidant Activities

Compounds with related structures have been evaluated for their antioxidant and antitumor activities, with some showing promising results. These studies contribute to understanding the compound's potential in combating oxidative stress-related diseases and cancer (M. A. El-Moneim et al., 2011).

Cholinesterase Inhibition for Alzheimer's Disease

Research on N-aryl derivatives of similar compounds has shown moderate to good activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to Alzheimer's disease. These findings open avenues for Alzheimer's disease treatment by inhibiting cholinesterase activity (N. Riaz et al., 2020).

Future Directions

The future research directions for this compound would likely depend on its biological activity and potential applications. For example, if the compound shows promising biological activity, future research might focus on optimizing its structure to improve its potency and selectivity .

Properties

IUPAC Name

2-[[5-benzyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN4OS/c1-17-8-11-21(14-18(17)2)27-24(31)16-32-25-29-28-23(15-19-6-4-3-5-7-19)30(25)22-12-9-20(26)10-13-22/h3-14H,15-16H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHXPKKGTVXKBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dimethylphenyl)acetamide
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2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dimethylphenyl)acetamide
Reactant of Route 3
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2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dimethylphenyl)acetamide
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2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dimethylphenyl)acetamide
Reactant of Route 5
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2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dimethylphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dimethylphenyl)acetamide

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